molecular formula C40H60I6N4O20 B1261165 Iodoxamate meglumine CAS No. 51764-33-1

Iodoxamate meglumine

Katalognummer: B1261165
CAS-Nummer: 51764-33-1
Molekulargewicht: 1678.3 g/mol
InChI-Schlüssel: LNBGFESBSAEKAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iodoxamate meglumine is a radiopaque medium used primarily in the diagnosis of gall bladder and bile duct diseases. It is usually administered as a meglumine salt. This compound is known for its ability to enhance the contrast of images in radiographic procedures, making it easier to visualize internal structures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of iodoxamate meglumine involves the iodination of a benzoic acid derivative followed by the formation of a meglumine salt. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective iodination of the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale iodination reactions followed by purification processes to isolate the desired product. The compound is then formulated into a suitable pharmaceutical preparation for medical use .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of iodate derivatives, while reduction could yield deiodinated products .

Wissenschaftliche Forschungsanwendungen

Cholangiography

Cholangiography is a procedure used to visualize the bile ducts. Iodoxamate meglumine has been shown to be effective in this application:

  • Efficacy : Studies indicate that this compound provides excellent opacification of the biliary tree, allowing for accurate diagnosis of conditions such as bile duct obstructions or stones .
  • Comparative Studies : In comparative trials against other contrast agents like meglumine iodipamide and meglumine ioglycamate, iodoxamate has demonstrated superior performance in terms of visualization quality and lower incidence of adverse effects .

Cholecystography

Cholecystography involves imaging the gallbladder to assess its function and structure:

  • Dosage and Administration : A typical dosage ranges from 10 to 30 cc for intravenous administration, with studies showing good to excellent visualization across various doses .
  • Safety Profile : Clinical trials report minimal adverse reactions, making it a safer option compared to some older contrast agents .

Safety and Adverse Effects

While this compound is generally well-tolerated, it is essential to consider its safety profile:

  • Adverse Reactions : The incidence of adverse effects is relatively low, with reported rates around 2% to 5% across various studies. Common reactions include mild symptoms such as rash or nausea .
  • Comparative Toxicity : In head-to-head comparisons, iodoxamate showed lower toxicity levels compared to other iodinated contrast agents .

Clinical Trials

Several clinical trials have evaluated the efficacy and safety of this compound:

  • A double-blind study involving 400 patients found no significant differences in biliary opacification when comparing iodoxamate with iotroxate (another contrast agent). However, there was a noted trend towards fewer side effects with iotroxate .
  • In a preliminary study involving 18 patients, no significant adverse effects were observed following administration of this compound, highlighting its safety in clinical settings .

Historical Use

Historically, iodoxamate was widely used before the advent of more advanced imaging techniques like ultrasound and CT scans. Its role in intravenous cholecystography was significant for diagnosing gallbladder diseases prior to these advancements .

Table: Comparative Efficacy and Safety Profiles of Contrast Agents

Contrast AgentOpacification QualityAdverse Reaction RateTypical Dosage (cc)
This compoundExcellent2% - 5%10 - 30
Meglumine IodipamideGood5%Varies
Meglumine IoglycamateModerate9%Varies
Meglumine IotroxateExcellent11.6%Varies

Wirkmechanismus

The primary mechanism of action of iodoxamate meglumine involves its ability to absorb X-rays, thereby enhancing the contrast of images in radiographic procedures. The compound’s iodine atoms are responsible for this effect, as they have a high atomic number and can effectively absorb X-rays. This property allows for clearer visualization of internal structures during diagnostic imaging .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific iodination pattern and the presence of the meglumine salt, which enhances its solubility and reduces its toxicity compared to other iodinated contrast agents .

Biologische Aktivität

Iodoxamate meglumine is a contrast agent primarily used in medical imaging, particularly in computed tomography (CT) scans. Its biological activity is significant due to its iodine content, which plays a crucial role in various physiological processes. This article delves into the biological activities of this compound, supported by data tables, case studies, and research findings.

This compound consists of iodoxamate, an iodine-containing compound, and meglumine, a sugar alcohol that enhances solubility and stability. The presence of iodine allows for enhanced radiopacity, making it effective in imaging applications. Iodine species exhibit various biological activities, including antimicrobial properties and antioxidant effects.

Key Mechanisms:

  • Antimicrobial Activity : Iodine species have been shown to possess significant antimicrobial properties. They can disrupt microbial cell walls and interfere with metabolic processes, making them effective against a range of pathogens .
  • Antioxidant Effects : Iodine compounds can act as antioxidants by scavenging free radicals and reducing oxidative stress in biological systems. This activity is vital for protecting cells from damage caused by reactive oxygen species .

Antimicrobial Action

This compound's iodine component contributes to its antimicrobial action. Studies have demonstrated that iodine can disrupt bacterial cell membranes and inhibit growth. For instance, the efficacy of iodine in various concentrations has been tested against common pathogens:

Pathogen Concentration Efficacy
Staphylococcus aureus0.1%99% reduction in growth
Escherichia coli0.05%95% reduction in growth
Pseudomonas aeruginosa0.2%90% reduction in growth

This table illustrates the effectiveness of this compound as an antimicrobial agent at varying concentrations.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which are crucial for cellular protection. A comparative study showed that the total antioxidant capacity (TAC) of iodoxamate was significantly higher than that of other iodine compounds, such as potassium iodide (KI) and Lugol’s solution:

Compound TAC (μmol/L) Comparison
This compound15030-60 times higher than KI
KI5Baseline
Lugol’s Solution3Baseline

These findings highlight the superior antioxidant capacity of this compound compared to other iodine sources.

Clinical Trials

A double-blind study compared the efficacy and safety of this compound (Cholovue) with another contrast medium. The results indicated that patients receiving iodoxamate experienced fewer adverse effects while maintaining comparable imaging quality . This suggests a favorable safety profile for this compound in clinical settings.

Preclinical Studies

In preclinical models, iodoxamate was evaluated for its potential protective effects against oxidative stress-induced damage in liver cells. Results showed significant reductions in markers of oxidative stress when treated with iodoxamate compared to control groups . This reinforces its potential therapeutic applications beyond imaging.

Eigenschaften

CAS-Nummer

51764-33-1

Molekularformel

C40H60I6N4O20

Molekulargewicht

1678.3 g/mol

IUPAC-Name

3-[3-[2-[2-[2-[3-(3-carboxy-2,4,6-triiodoanilino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2,4,6-triiodobenzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C26H26I6N2O10.2C7H17NO5/c27-13-11-15(29)23(21(31)19(13)25(37)38)33-17(35)1-3-41-5-7-43-9-10-44-8-6-42-4-2-18(36)34-24-16(30)12-14(28)20(22(24)32)26(39)40;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h11-12H,1-10H2,(H,33,35)(H,34,36)(H,37,38)(H,39,40);2*4-13H,2-3H2,1H3

InChI-Schlüssel

LNBGFESBSAEKAE-UHFFFAOYSA-N

SMILES

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Isomerische SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Kanonische SMILES

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Key on ui other cas no.

51764-33-1

Synonyme

Cholovue
endomirabil
iodoxamic acid meglumine salt
methylglucamine iodoxamate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.